2-(2-methyloxolan-3-yl)acetic acid, Mixture of diastereomers
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Overview
Description
2-(2-Methyloxolan-3-yl)acetic acid, a mixture of diastereomers, is an organic compound with the molecular formula C7H12O3. It is also known as (2-methyltetrahydro-3-furanyl)acetic acid. This compound is characterized by the presence of a methyloxolane ring attached to an acetic acid moiety. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methyloxolan-3-yl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method involves the reaction of 2-methyl-3-buten-2-ol with acetic acid under acidic conditions to form the oxolane ring. The resulting intermediate is then oxidized to yield the desired acetic acid derivative.
Industrial Production Methods: Industrial production of 2-(2-methyloxolan-3-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process typically includes steps such as distillation, crystallization, and purification to ensure the desired purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methyloxolan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-(2-Methyloxolan-3-yl)acetic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methyloxolan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-(2-Methyltetrahydrofuran-3-yl)acetic acid
- 3-Furanacetic acid, tetrahydro-2-methyl-
Comparison: 2-(2-Methyloxolan-3-yl)acetic acid is unique due to its specific stereochemistry and the presence of the oxolane ring. This structural feature can influence its reactivity and interactions compared to other similar compounds. The mixture of diastereomers also adds to its complexity and potential for diverse applications.
Properties
CAS No. |
98962-66-4 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
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